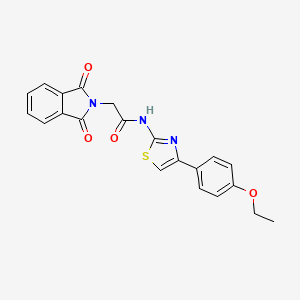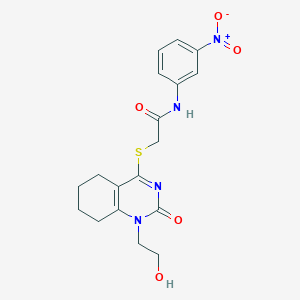![molecular formula C13H9ClN2O B2753377 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile CAS No. 338406-60-3](/img/structure/B2753377.png)
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile is an organic compound with a complex structure that includes a pyrrole ring substituted with a 4-chlorophenyl group and an acetyl group
Preparation Methods
The synthesis of 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzyl cyanide with acetyl chloride in the presence of a base to form the intermediate compound, which is then cyclized to form the pyrrole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.
Scientific Research Applications
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking the natural ligand. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carbonitrile group, which may result in different chemical and biological properties.
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid: The presence of a carboxylic acid group can affect the compound’s solubility and reactivity.
2-(4-chlorophenyl)acetylindole: This compound has an indole ring instead of a pyrrole ring, which can lead to different interactions with biological targets.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-11-3-1-9(2-4-11)5-13(17)10-6-12(7-15)16-8-10/h1-4,6,8,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCGOHYGFSNHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)
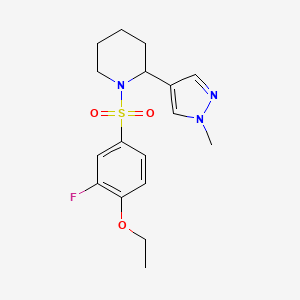
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2753298.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2753301.png)
![(3Z)-1-benzyl-3-{[(4-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2753303.png)
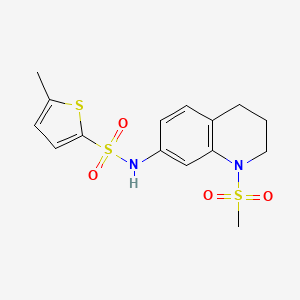
![METHYL 4,5-DIMETHYL-2-{2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B2753307.png)
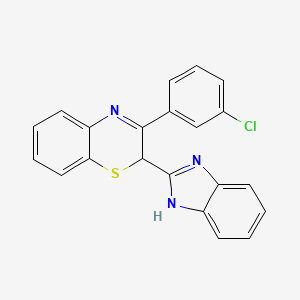

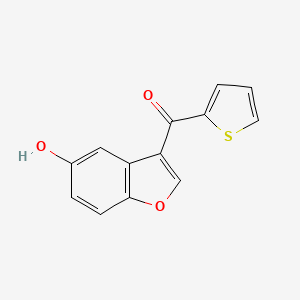
![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)
![1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2753315.png)
